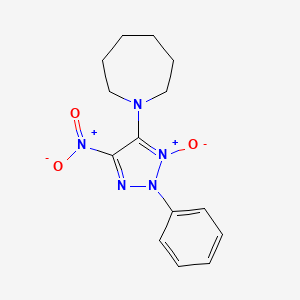![molecular formula C18H22FNO B4190644 N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4190644.png)
N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
Vue d'ensemble
Description
N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide, also known as JDTic, is a kappa opioid receptor antagonist that has gained attention in recent years due to its potential therapeutic applications. The synthesis of JDTic has been extensively studied, and its mechanism of action and physiological effects have been investigated in various scientific studies.
Mécanisme D'action
N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. By blocking the activity of this receptor, N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide can reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior. N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter systems and the reduction of drug-seeking behavior. It has also been shown to reduce anxiety-like behavior and stress-induced reinstatement of drug-seeking behavior. N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has been shown to have a long half-life, which may contribute to its sustained therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the kappa opioid receptor. However, it also has some limitations, including its relatively low solubility and the need for specialized equipment and expertise for its synthesis and administration.
Orientations Futures
There are several future directions for research on N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide, including the investigation of its potential therapeutic applications in humans, the elucidation of its mechanism of action at the molecular level, and the development of more efficient synthesis methods. Additionally, N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide may be useful as a tool for investigating the role of the kappa opioid receptor in various physiological and pathological processes.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of addiction research. It has been shown to be a potent and selective kappa opioid receptor antagonist, which makes it a promising candidate for the treatment of various addiction disorders. N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine addiction. It has also been shown to reduce withdrawal symptoms in opioid-dependent animals.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO/c1-12-17(2,3)14-8-9-18(12,10-14)16(21)20-11-13-4-6-15(19)7-5-13/h4-7,14H,1,8-11H2,2-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHDXTQGDGBFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)NCC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4190562.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4190574.png)

![2-phenoxy-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B4190597.png)
![N-[2-(2,4-dimethoxyphenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B4190601.png)
![N-(2-{1-methyl-5-[(phenoxyacetyl)amino]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B4190604.png)
![N-(3-bromo-4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4190609.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4190610.png)
![N-[2-(diethylamino)ethyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B4190614.png)

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzonitrile](/img/structure/B4190632.png)

![4-isopropyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4190647.png)
